TRβ Binding Affinity and TRα Selectivity: MB-07344 vs. T3 and In-Class Agonists
MB-07344 exhibits a TRβ binding affinity Ki of 2.17 ± 0.03 nM [1]. Its TRα/TRβ selectivity ratio (Ki TRα / Ki TRβ) is 15.8 [1], providing a defined window of β-selectivity. This contrasts with the endogenous agonist T3 (3,5,3'-triiodo-L-thyronine), which shows no functional selectivity between cholesterol lowering (TRβ-mediated) and tachycardia (TRα-mediated) [2]. In the broader class, resmetirom (MGL-3196) achieves higher β-selectivity (approximately 28-fold) [3], while MB-07344's 15.8-fold ratio positions it as a moderately selective tool compound. KB-141 binds hTRβ with 14-fold higher affinity than hTRα [4], placing it in a similar selectivity range.
| Evidence Dimension | TRβ binding affinity and TRα/TRβ selectivity ratio |
|---|---|
| Target Compound Data | TRβ Ki = 2.17 ± 0.03 nM; Ki TRα / Ki TRβ ratio = 15.8 |
| Comparator Or Baseline | T3: no selectivity between cholesterol lowering and tachycardia; KB-141: 14-fold TRβ selectivity; MGL-3196: ~28-fold TRβ selectivity |
| Quantified Difference | MB-07344: 15.8-fold β-selectivity vs. T3: no selectivity (0-fold) |
| Conditions | Binding affinity determined via displacement of [125I]T3 from recombinant human TRβ and TRα |
Why This Matters
The 15.8-fold selectivity ratio defines the compound's utility window for experiments requiring TRβ activation without confounding TRα-mediated cardiac effects.
- [1] Erion MD, Cable EE, Ito BR, Jiang H, Fujitaki JM, Finn PD, Zhang BH, Hou J, Boyer SH, van Poelje PD, Linemeyer DL. Targeting thyroid hormone receptor-beta agonists to the liver reduces cholesterol and triglycerides and improves therapeutic index. Proc Natl Acad Sci U S A. 2007 Sep 25;104(39):15490-5. View Source
- [2] Grover GJ, Mellström K, Malm J. Selective thyroid hormone receptor modulators. Indian J Endocrinol Metab. 2013 Apr;17(2):211-8. View Source
- [3] Zucchi R. Thyroid Hormone Analogues: An Update. Thyroid. 2020 Aug;30(8):1099-1105. View Source
- [4] Ye L, Li YL, Mellström K, Mellin C, Bladh LG, Koehler K, Garg N, Garcia Collazo AM, Litten C, Husman B, Persson K, Ljunggren J, Grover G, Sleph PG, George R, Malm J. Thyroid receptor ligands. Part 1: Thyromimetics with improved selectivity for the thyroid hormone receptor beta. Bioorg Med Chem Lett. 2008 Jul 15;18(14):3919-24. View Source
